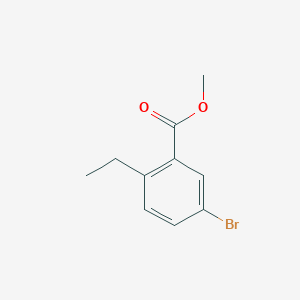

Methyl 5-bromo-2-ethylbenzoate

描述

Methyl 5-bromo-2-ethylbenzoate is a polysubstituted aromatic compound that is gaining attention for its potential applications in the synthesis of more complex chemical structures. nih.govrsc.org Its utility stems from the distinct reactivity of its functional groups, which can be selectively targeted to build elaborate molecular architectures.

Aryl halides, which are organic compounds containing a halogen atom bonded to an aromatic ring, are fundamental intermediates in organic synthesis. numberanalytics.comfiveable.me They are precursors for a wide array of chemical reactions, most notably in the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. fiveable.me The carbon-halogen bond in aryl halides, while generally stable, can be activated under specific catalytic conditions, allowing for the introduction of various other functional groups. fiveable.melibretexts.org This reactivity makes them indispensable in the creation of pharmaceuticals and advanced materials. numberanalytics.comenamine.net

Halogenated esters represent a broad class of compounds that are integral to various fields of chemical research. researchgate.net These compounds are frequently used as intermediates in the synthesis of agrochemicals, pharmaceuticals, and organic functional materials. numberanalytics.comresearchgate.net The presence of both a halogen and an ester group on the same molecule provides multiple reaction sites for synthetic chemists to exploit.

Recent research has focused on developing new and efficient methods for the synthesis of halogenated esters and exploring their applications in creating novel molecular frameworks. google.com For instance, halogenated organic phosphate (B84403) esters have been studied for their interaction with biological macromolecules, highlighting the importance of understanding the properties of such compounds. nih.gov The versatility of halogenated materials continues to drive innovation in the development of organic semiconductors and other advanced materials. researchgate.net

The specific structure of this compound, with its 1,2,4-substitution pattern on the benzene (B151609) ring, makes it a valuable synthon. Polysubstituted aromatic compounds are crucial components of many functional molecules, but their synthesis can be challenging and often requires multi-step procedures. google.com The strategic placement of the bromo, ethyl, and methyl ester groups on this compound offers a pre-functionalized core that can be selectively modified.

The bromo group can participate in cross-coupling reactions, the ester can be hydrolyzed or otherwise transformed, and the ethyl group can influence the steric and electronic environment of the molecule. This trifunctional nature allows for a high degree of control in subsequent synthetic steps, making it an attractive starting material for the construction of complex target molecules. For example, similar bromo-substituted benzoic acid derivatives are used as key starting materials in the synthesis of important pharmaceuticals. scribd.comgoogle.comgoogle.com The investigation of this compound is therefore driven by the need for efficient and modular approaches to building the complex aromatic structures that are prevalent in modern chemistry.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H11BrO2 | nih.govchemscene.com |

| Molecular Weight | 243.10 g/mol | nih.govchemscene.com |

| CAS Number | 439937-54-9 | nih.govchemscene.com |

| Appearance | Liquid | fluorochem.co.uk |

| Topological Polar Surface Area | 26.3 Ų | nih.govchemscene.com |

| Rotatable Bond Count | 2 | chemscene.com |

| Hydrogen Bond Acceptor Count | 2 | chemscene.com |

| Hydrogen Bond Donor Count | 0 | chemscene.com |

Structure

3D Structure

属性

IUPAC Name |

methyl 5-bromo-2-ethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMZTCOVKDJUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657932 | |

| Record name | Methyl 5-bromo-2-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439937-54-9 | |

| Record name | Methyl 5-bromo-2-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reactivity and Mechanistic Pathways of Methyl 5 Bromo 2 Ethylbenzoate

Electrophilic Aromatic Substitution (EAS) Reactivity on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. msu.edu The rate and regioselectivity of these reactions are governed by the substituents already present on the ring. libretexts.org In Methyl 5-bromo-2-ethylbenzoate, the directing effects of the ethyl, bromo, and methoxycarbonyl groups must be collectively considered.

Ethyl Group (-CH₂CH₃): As an alkyl group, it is an activating substituent that donates electron density to the ring via an inductive effect. It directs incoming electrophiles to the ortho and para positions (positions 3 and 6 relative to its own position). libretexts.orgmsu.edu

Bromo Group (-Br): Halogens are deactivating substituents due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the benzenonium ion) formed during attack at these positions. libretexts.org The bromo group at C5 will direct incoming electrophiles to positions C4 and C6.

Methyl Ester Group (-COOCH₃): This group is strongly deactivating due to both inductive electron withdrawal and a resonance effect that pulls electron density from the ring. It is a meta-director, guiding incoming electrophiles to position C3 relative to its own position. masterorganicchemistry.com

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Preference |

| Ethyl | C2 | Activating (Inductive Donor) | ortho, para (to C3, C6) |

| Bromo | C5 | Deactivating (Inductive Acceptor), Resonance Donor | ortho, para (to C4, C6) |

| Methyl Ester | C1 | Deactivating (Inductive & Resonance Acceptor) | meta (to C3) |

Nucleophilic Aromatic Substitution (NAS) Involving the Bromo-Substituent

Direct nucleophilic aromatic substitution (SₙAr) on aryl halides like this compound is generally difficult. The SₙAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine) to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org In this molecule, no such strongly activating groups are present in the required positions, making the classical SₙAr pathway unfavorable. byjus.com

However, the bromine atom serves as a reactive handle for a variety of modern transition-metal-catalyzed cross-coupling reactions. These methods have become indispensable for forming new carbon-carbon and carbon-heteroatom bonds. acs.org

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester). It is a versatile method for creating new C-C bonds. For example, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biaryl compound. mdpi.com

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the aryl bromide with a terminal alkyne, providing a direct route to aryl alkynes. researchgate.net

Heck Coupling: This reaction forms a substituted alkene by coupling the aryl bromide with an alkene under palladium catalysis.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine.

These cross-coupling reactions proceed through a catalytic cycle typically involving oxidative addition of the aryl bromide to the metal center, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the catalyst. acs.org

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | Aryl-Substituted Benzoate (B1203000) |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-Substituted Benzoate |

| Heck | Alkene | Pd catalyst, Base | Alkenyl-Substituted Benzoate |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Base | Amino-Substituted Benzoate |

Reaction Mechanisms of the Ester Functionality

The methyl ester group is susceptible to a range of nucleophilic acyl substitution and reduction reactions.

Ester hydrolysis cleaves the ester back into a carboxylic acid and an alcohol. The reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that consumes hydroxide (B78521) ions. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion (-OCH₃) as the leaving group to form 5-bromo-2-ethylbenzoic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the corresponding carboxylate salt, driving the reaction to completion. Acid workup is required to protonate the carboxylate and isolate the carboxylic acid. libretexts.org The rate of this reaction is enhanced by electron-withdrawing substituents on the ring, so the bromo and ester groups would be expected to increase the hydrolysis rate compared to methyl benzoate, while the electron-donating ethyl group would slightly decrease it. oieau.fr

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated as the leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields 5-bromo-2-ethylbenzoic acid.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reacting it with a large excess of a different alcohol (e.g., ethanol) under acidic or basic conditions would lead to the formation of Ethyl 5-bromo-2-ethylbenzoate and methanol. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols. libretexts.org The reaction of this compound with a Grignard reagent proceeds via two successive nucleophilic additions.

The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.

This intermediate is unstable and collapses, eliminating the methoxide ion (-OCH₃) to form a ketone intermediate.

The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. This second addition forms a new tetrahedral intermediate (a magnesium alkoxide).

Subsequent workup with aqueous acid protonates the alkoxide to yield the final tertiary alcohol, in which two of the alkyl/aryl groups attached to the carbinol carbon are identical and originate from the Grignard reagent. organic-chemistry.org

A significant competing pathway exists for haloesters: the Grignard reagent can react with the C-Br bond in a halogen-metal exchange, which would consume the Grignard reagent and form a new organomagnesium species at the C5 position. colab.wsnptel.ac.in The choice of Grignard reagent, solvent, and temperature can influence the outcome between these two pathways.

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used.

Reduction to a Primary Alcohol: Strong reducing agents like Lithium aluminum hydride (LiAlH₄) reduce esters to primary alcohols. pearson.com The reaction proceeds through a mechanism similar to the Grignard reaction. A hydride ion (H⁻) from LiAlH₄ first adds to the carbonyl group to form a tetrahedral intermediate, which then eliminates methoxide to form an aldehyde intermediate. The aldehyde is rapidly reduced further by another hydride ion to form an alkoxide, which upon acidic workup gives the primary alcohol, (5-bromo-2-ethylphenyl)methanol. libretexts.org While LiAlH₄ can reduce alkyl halides, the C(sp²)-Br bond in aryl bromides is generally stable to these conditions. masterorganicchemistry.com

Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage by using a sterically hindered and less reactive reducing agent, such as Diisobutylaluminum hydride (DIBAL-H), at low temperatures (e.g., -78 °C). masterorganicchemistry.com DIBAL-H adds one equivalent of hydride to the ester, forming a stable tetrahedral intermediate. This intermediate does not collapse until the aqueous workup is performed, at which point it hydrolyzes to release the aldehyde, 5-bromo-2-ethylbenzaldehyde. rsc.org

Table 3: Summary of Reduction Reactions of the Ester Group

| Reagent | Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | 1. THF, 2. H₃O⁺ workup | (5-bromo-2-ethylphenyl)methanol (Primary Alcohol) |

| Diisobutylaluminum hydride (DIBAL-H) | 1. Toluene, -78 °C, 2. H₂O workup | 5-bromo-2-ethylbenzaldehyde (Aldehyde) |

Grignard Reactions with Ester Moiety

Influence of Substituent Effects (Bromo and Ethyl Groups) on Reactivity

The reactivity of the aromatic ring in this compound is intricately governed by the electronic and steric interplay of its three substituents: the bromo group, the ethyl group, and the methyl carboxylate group. Each group exerts a distinct influence, either activating or deactivating the ring towards electrophilic attack and directing incoming electrophiles to specific positions.

Electronic Effects:

Bromo Group: The bromine atom exhibits a dual electronic effect. It is highly electronegative, withdrawing electron density from the benzene ring through the sigma bond (a negative inductive effect, -I). This effect deactivates the ring, making it less reactive towards electrophiles than benzene itself. masterorganicchemistry.comlibretexts.org However, bromine also possesses lone pairs of electrons in p-orbitals that can be donated to the aromatic pi-system (a positive resonance effect, +R or +M). libretexts.org This resonance effect preferentially stabilizes the carbocation intermediates (arenium ions) formed during attack at the ortho and para positions. Consequently, the bromo group is considered a deactivating, ortho-, para-director. masterorganicchemistry.com

Ethyl Group: As an alkyl group, the ethyl substituent is an activating group. It donates electron density to the ring primarily through an inductive effect (+I), stabilizing the arenium ion intermediate and increasing the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.com This makes the ring more nucleophilic and thus more reactive. The ethyl group directs incoming electrophiles to the ortho and para positions.

Methyl Carboxylate Group (-COOCH₃): This ester group is a strong deactivating group. The carbonyl carbon is electron-poor due to the electronegativity of the two oxygen atoms. This creates a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R), as the pi-system of the ring can be delocalized onto the carbonyl group. Both effects pull electron density away from the ring, making it significantly less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thus the ester group acts as a meta-director. masterorganicchemistry.com

Combined Influence:

In this compound, these effects are combined. The strong deactivating nature of the methyl carboxylate group dominates, rendering the entire molecule less reactive to electrophilic aromatic substitution than benzene. The activating ethyl group somewhat counteracts this deactivation but does not overcome it. The bromo group further deactivates the ring.

The directing influences are also in competition. The ethyl group at position 2 directs ortho (position 3) and para (position 5, which is already substituted). The bromo group at position 5 directs ortho (positions 4 and 6). The deactivating ester group at position 1 directs meta (positions 3 and 5). Therefore, electrophilic attack is most likely to occur at positions 3, 4, or 6, with the precise outcome depending on the specific reaction and conditions. Position 3 is activated by the ethyl group and meta to the ester, while positions 4 and 6 are activated by the bromo group's directing effect.

Advanced Catalytic Transformations and Functionalization Strategies for Methyl 5 Bromo 2 Ethylbenzoate

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The bromine atom in Methyl 5-bromo-2-ethylbenzoate provides a reactive handle for numerous palladium, nickel, and copper-catalyzed cross-coupling reactions. These reactions are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds, forming the backbone of many synthetic strategies.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. This reaction, catalyzed by a palladium complex, is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it highly suitable for the functionalization of complex molecules. mdpi.com

In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl substituents at the 5-position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com A base is required to facilitate the transmetalation step.

A variety of boronic acids and their derivatives can be used as coupling partners. For instance, the coupling of this compound with different arylboronic acids can lead to the synthesis of a diverse library of biaryl compounds. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. For example, cesium acetate (B1210297) (CsOAc) has been noted to promote Suzuki-Miyaura cross-coupling reactions. molaid.com The development of catalysts for coupling with less reactive partners, such as aryl chlorides, has also expanded the scope of this reaction.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Methyl 2-ethyl-5-phenylbenzoate | High |

| 2 | This compound | 2-Thiopheneboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane | Methyl 2-ethyl-5-(thiophen-2-yl)benzoate | Good |

| 3 | 4-Bromoanisole | Phenyltriethoxysilane | Pd(NH₃)₂Cl₂ | NaOH | H₂O | 4-Methoxybiphenyl | 99 |

| 4 | 4- and 5-halo-1,2,3-triazoles | Various arylboronic acids | Expanded-ring N-heterocyclic carbene palladium complex | - | Water | 1,4,5-trisubstituted-1,2,3-triazoles | - |

This table presents hypothetical and literature-based examples to illustrate the versatility of the Suzuki-Miyaura coupling. Specific yields for this compound would require experimental data.

The Sonogashira coupling reaction is a cornerstone for the formation of a C(sp²)-C(sp) bond, typically between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.org This reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

For this compound, the Sonogashira coupling provides a direct route to introduce an alkyne moiety at the 5-position. This transformation is valuable for the synthesis of precursors for pharmaceuticals, functional materials, and complex natural products. The reaction mechanism involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination with the aryl halide to form the desired product.

Recent advancements have led to the development of copper-free Sonogashira coupling protocols and the use of alternative catalyst systems to improve the reaction's efficiency and substrate scope. beilstein-journals.org The choice of palladium source, such as PdCl₂(PPh₃)₂, can significantly impact the reaction's performance. beilstein-journals.org The reaction conditions can be optimized to tolerate a variety of functional groups on both the aryl halide and the alkyne coupling partner. beilstein-journals.org

Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product |

| 1 | This compound | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | Methyl 2-ethyl-5-(phenylethynyl)benzoate |

| 2 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | Et₃N | Ionic Liquid | Diphenylacetylene |

| 3 | Aryl Iodides | Propargyl alcohol | PdCl₂(PPh₃)₂ | - | Ionic Liquid | Corresponding alkynylated arenes |

| 4 | 3,5-Dibromobenzoate | Propargyl alcohol | Pd(dba)₂/PPh₃/CuI | Et₃N | THF | Bis-acetylenic ester |

This table illustrates the general applicability of the Sonogashira coupling. Specific outcomes for this compound would depend on experimental validation.

The Kumada and Stille couplings are also prominent transition metal-catalyzed cross-coupling reactions for C-C bond formation. nih.govresearchgate.net

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner and is typically catalyzed by nickel or palladium complexes. organic-chemistry.org It was the first reported transition metal-catalyzed cross-coupling reaction. organic-chemistry.org This method is advantageous due to the ready availability and reactivity of Grignard reagents. organic-chemistry.org The coupling of an aryl bromide like this compound with an aryl or alkyl Grignard reagent would yield the corresponding substituted benzoate (B1203000).

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) compound, catalyzed by palladium. organic-chemistry.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. organic-chemistry.org This allows for the coupling of complex and functionalized fragments. However, a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org

Both reactions proceed through a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. ustc.edu.cn

The Hiyama cross-coupling reaction presents a less toxic alternative to the Stille coupling, utilizing organosilicon compounds as the coupling partners. nih.gov This reaction is typically catalyzed by palladium and requires an activating agent, such as a fluoride (B91410) source (e.g., TBAF), to facilitate the transmetalation step by forming a hypervalent silicon species. core.ac.uk

The reaction of this compound with an arylsilane in the presence of a palladium catalyst and a fluoride activator would lead to the formation of a biaryl product. The Hiyama coupling is valued for the low toxicity, stability, and ease of handling of the organosilane reagents. nih.govorganic-chemistry.org The reaction mechanism is believed to proceed through a standard cross-coupling catalytic cycle. core.ac.uk Various palladium sources, including Pd(OAc)₂, have been successfully employed. mdpi.com

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. rug.nl Nickel catalysts have shown particular efficacy in coupling reactions involving less reactive electrophiles, such as aryl chlorides, and for activating C(sp³)-hybridized carbons. rug.nlprinceton.edu

Nickel-catalyzed reactions can be employed for the assembly of complex molecules starting from substrates like this compound. For instance, nickel catalysts can promote cross-coupling with a variety of organometallic reagents, including organozinc and Grignard reagents. ustc.edu.cnacs.org These reactions are valuable for creating both C(sp²)-C(sp²) and C(sp²)-C(sp³) linkages. Recent research has focused on the development of well-defined nickel pre-catalysts and new ligand systems to improve reaction efficiency and scope. dicp.ac.cnamazonaws.com

Hiyama Cross-Coupling Reactions

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to modifying organic molecules compared to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net

For a substrate like this compound, C-H functionalization can potentially occur at several positions. However, directing groups play a crucial role in controlling the regioselectivity of these reactions. The ester group in this compound can act as a weakly coordinating directing group, guiding a transition metal catalyst to functionalize the ortho C-H bond of the ethyl group or potentially the aromatic C-H bond at the 3-position.

Ruthenium-catalyzed C-H functionalization of benzoic acids and their derivatives has been extensively studied. researchgate.netacs.org For example, ruthenium catalysts can mediate the ortho-alkylation or alkenylation of benzoic acids with allyl alcohols. acs.org While the primary directing group in these cases is the carboxylic acid, related transformations on esters are also being explored. Palladium-catalyzed C(sp³)–H lactonization of o-alkyl benzoic acid derivatives has been achieved, demonstrating the feasibility of functionalizing the alkyl side chain. acs.org Furthermore, direct C-H functionalization of the alkoxyl part of alkyl esters has been reported under radical conditions. rsc.org

These methodologies open up new avenues for the late-stage functionalization of this compound, allowing for the introduction of various functional groups without the need for prior installation of a reactive handle at the desired position.

Regioselective and Stereoselective Transformations

The inherent substitution pattern of this compound provides a platform for investigating regioselective and stereoselective reactions. The electronic and steric effects of the substituents play a crucial role in directing incoming reagents to specific positions on the aromatic ring.

Regioselectivity:

The Catellani reaction, which utilizes palladium and norbornene cooperative catalysis, is a powerful tool for the simultaneous functionalization of the ortho- and ipso-positions of aryl halides. bohrium.com For this compound, this would involve functionalization at the C6 position (ortho to the ethyl group) and the C5 position (where the bromine is located). The reaction proceeds through the formation of a palladacycle intermediate, enabling the introduction of various functional groups in a single operation. bohrium.com

Another approach to achieve regioselectivity is through directed C-H functionalization. dicp.ac.cn In reactions involving (hetero)aromatic carboxylic acids, a carboxylate directing group can steer a ruthenium catalyst to promote ortho-C-H arylation. dicp.ac.cn This strategy could potentially be adapted for derivatives of this compound, where the ester group, or a modified version of it, directs functionalization to a specific C-H bond.

Stereoselectivity:

Stereoselective transformations involving this compound are less commonly reported but can be achieved through various catalytic strategies. For instance, in palladium-catalyzed amination reactions, the use of chiral ligands can induce stereoselectivity. A study on the reaction of a chiral amine with methyl 2-bromobenzoate (B1222928) using a palladium catalyst with a Dpe-phos ligand resulted in the formation of the product with a high diastereomeric ratio (14:1 dr). umich.edu Similar principles could be applied to reactions with this compound to control the stereochemistry of newly formed chiral centers.

Enzymatic reactions also offer a route to high stereoselectivity. While not directly involving this compound, studies on related benzoate esters have shown that cytochrome P450 enzymes can catalyze stereoselective hydroxylations, epoxidations, and sulfoxidations. uq.edu.au For example, a mutant of the CYP199A4 enzyme catalyzed ethyl hydroxylation with an excess of one stereoisomer, in some cases greater than 98%. uq.edu.au This suggests the potential for biocatalytic approaches to achieve stereoselective transformations on the ethyl group or other parts of the this compound molecule.

| Reaction Type | Substrate | Catalyst/Reagent | Key Feature | Selectivity | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Amination | Chiral Amine + Methyl 2-bromobenzoate | Pd(OAc)₂, Dpe-phos | Diastereoselective C-N bond formation | 14:1 dr | umich.edu |

| Enzymatic Hydroxylation | Ethylbenzene derivatives | CYP199A4 S244D mutant | Stereoselective C-H hydroxylation | >98% ee in some cases | uq.edu.au |

| Catellani Reaction | Aryl Halides | Palladium/Norbornene | Ortho- and ipso-functionalization | High regioselectivity | bohrium.com |

Ligand Design and Optimization in Catalytic Processes

The design and selection of ligands are of paramount importance in transition metal catalysis, as they significantly influence the catalyst's activity, selectivity, and stability. researchgate.net In reactions involving this compound, particularly palladium- and nickel-catalyzed cross-coupling reactions, the choice of ligand is critical for achieving high yields and functional group tolerance.

Phosphine (B1218219) Ligands:

Buchwald-type biarylphosphine ligands are widely used in palladium-catalyzed cross-coupling reactions. nih.govacs.org These ligands are typically bulky and electron-rich, which promotes the formation of the active monoligated palladium(0) species and facilitates challenging oxidative addition steps. researchgate.net The steric and electronic properties of these ligands can be fine-tuned to optimize the catalytic system for specific substrates and transformations. acs.org For instance, triazole-based monophosphine ligands, known as ClickPhos, have demonstrated high efficiency in palladium-catalyzed amination and Suzuki-Miyaura coupling reactions of unactivated aryl chlorides. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Ligands:

N-Heterocyclic carbene (NHC) ligands have emerged as a powerful alternative to phosphine ligands. researchgate.net These ligands form strong bonds with the metal center and are often more resistant to decomposition at high temperatures. Palladium complexes with electron-rich NHC ligands have been shown to be highly effective in coupling unactivated partners under mild conditions and at low catalyst loadings. researchgate.net PEPPSI-based precatalysts, which are compatible with NHC ligands, are a notable example of highly active systems. nih.gov

Ligand Design for Emerging Technologies:

As new catalytic methodologies emerge, so does the need for novel ligand designs. In the field of mechanochemistry, for example, ligands bearing a polyethylene (B3416737) glycol (PEG) chain have been developed to promote solvent-less mechanochemical cross-coupling reactions. acs.org In photoredox catalysis, polypyridine ligands such as 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbbpy) are commonly employed to support the nickel catalyst. rsc.orgchemrxiv.org The optimization of these ligands is crucial for the efficiency of the dual catalytic cycle.

| Ligand Class | Key Characteristics | Typical Applications | Example Ligands | Reference |

|---|---|---|---|---|

| Biaryl Phosphines | Bulky, electron-rich | Palladium-catalyzed C-N and C-O coupling | Buchwald-type ligands | researchgate.netnih.govacs.org |

| N-Heterocyclic Carbenes (NHCs) | Strong metal-ligand bond, thermal stability | Palladium- and Nickel-catalyzed cross-coupling | IPr·HCl | researchgate.netacs.org |

| Bidentate Phosphines | Chelating, defined bite angle | Palladium-catalyzed N-arylation | Xantphos, DPEPhos | acs.org |

| Polypyridine Ligands | Redox-active, supports various metal oxidation states | Nickel/Photoredox catalysis | dtbbpy | rsc.orgchemrxiv.org |

Computational Chemistry and Theoretical Investigations of Methyl 5 Bromo 2 Ethylbenzoate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Such studies for Methyl 5-bromo-2-ethylbenzoate would provide valuable insights into its chemical behavior. However, no specific DFT studies for this compound have been found in the searched literature.

Prediction of Electrophilic Aromatic Substitution Site Selectivity

Electrophilic aromatic substitution (EAS) is a key reaction for benzene (B151609) derivatives. The regioselectivity of this reaction is determined by the nature of the substituents on the aromatic ring. In this compound, the ethyl group (-CH₂CH₃) is an activating, ortho, para-directing group, while the bromine atom (-Br) is a deactivating, yet also ortho, para-directing group. libretexts.orgmasterorganicchemistry.comlibretexts.org

The directing effects of these two substituents would be antagonistic. The ethyl group directs electrophilic attack to positions 3, 5, and the para position relative to it (which is the bromo-substituted carbon), while the bromo group directs to positions 2, 4, and 6. The ultimate site of substitution would depend on the interplay between the activating effect of the ethyl group and the deactivating but directing effect of the bromine, as well as steric hindrance. libretexts.orgmasterorganicchemistry.com Predicting the most likely substitution site with high accuracy would necessitate a dedicated DFT study to calculate the energies of the possible reaction intermediates, which is currently not available. rsc.orgnih.gov

Mechanistic Insights into Catalytic Cycles and Transition States

Detailed mechanistic studies involving DFT calculations are crucial for understanding the reaction pathways, transition states, and energy barriers of chemical transformations. Such studies could elucidate, for example, the mechanism of its synthesis or its participation in further reactions. A patent for the synthesis of related compounds mentions this compound as an intermediate, but does not provide computational mechanistic details. google.comgoogle.com Without specific research, any discussion on its catalytic cycles and transition states would be purely speculative.

Investigation of Molecular Interactions and Adsorption Phenomena

The study of molecular interactions and adsorption is important for understanding how a molecule behaves in different environments, such as on a catalyst surface or in a biological system. While there are studies on the adsorption of other substituted benzoates, no such investigations have been reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or other properties. Developing a QSAR model requires a dataset of related compounds with measured activities. No QSAR studies for derivatives of this compound have been found, and therefore this section cannot be addressed.

Research Applications and Emerging Frontiers of Methyl 5 Bromo 2 Ethylbenzoate in Chemical Sciences

Methyl 5-bromo-2-ethylbenzoate as a Versatile Building Block in Complex Organic Synthesis

In the field of organic synthesis, this compound serves as a versatile building block for constructing more complex molecular architectures. The reactivity of the compound is primarily dictated by its functional groups: the bromine atom on the aromatic ring and the methyl ester group. The bromine substituent is particularly significant as it provides a reactive site for a variety of cross-coupling reactions and substitutions. chemimpex.com

Brominated organic compounds are crucial in synthetic transformations. sci-hub.se The bromine atom in this compound can be readily substituted or used in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, to introduce new functional groups or build larger molecular scaffolds. The ester group can undergo hydrolysis to the corresponding carboxylic acid or be transformed into other functional groups, further adding to the compound's synthetic utility. These reactions are fundamental in creating novel compounds for various applications. chemimpex.com

| Reaction Type | Description | Relevance to this compound |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | The bromine atom serves as the halide, allowing for the formation of a new carbon-carbon bond on the benzene (B151609) ring. |

| Nucleophilic Aromatic Substitution | Replacement of the bromine atom by a nucleophile. | Enables the introduction of various functional groups like amines, ethers, and cyanides. |

| Ester Hydrolysis | Conversion of the methyl ester to a carboxylic acid using an acid or base catalyst. | Creates 5-bromo-2-ethylbenzoic acid, another important synthetic intermediate. researchgate.net |

| Reduction | Reduction of the ester group to an alcohol. | Provides a route to (5-bromo-2-ethylphenyl)methanol, expanding the range of accessible derivatives. |

| This table summarizes potential reactions based on the functional groups present in the molecule and general reactions of similar bromo-aromatic compounds. |

Role as a Precursor in Pharmaceutical Intermediate Research

The structural framework of this compound is of significant interest in medicinal chemistry, where it functions as a precursor for creating intermediates used in drug discovery and development.

Substituted benzoic acids and their esters are important starting materials in the synthesis of pharmaceuticals. chemimpex.com A closely related compound, 5-bromo-2-chloro-benzoic acid, is a key intermediate in the preparation of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are used as anti-diabetic drugs. google.comscribd.com The synthesis of these drugs often involves multi-step processes where the bromo-substituted aromatic ring is a core component. For instance, the preparation of a key intermediate for SGLT2 inhibitors, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been developed on an industrial scale, highlighting the importance of such brominated precursors. researchgate.net The structure of this compound provides a similar scaffold that can be chemically modified to produce libraries of compounds for screening potential biological activity.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals. The functional groups on this compound make it a potential precursor for the synthesis of various heterocyclic systems. The bromine atom and the ortho-disposed ethyl and ester groups can be manipulated through intramolecular or intermolecular reactions to form fused or substituted heterocyclic rings. For example, the ester could be converted to a hydrazide, which could then react with the ortho-ethyl group (after its conversion to a suitable functional group) or with an introduced substituent at the bromine position to form rings like quinazolinones or other nitrogen-containing heterocycles. The versatility of bromo-organic compounds in cyclization reactions is well-documented and points to the potential of this compound in this area of research. sci-hub.se

Synthesis of Drug Candidates and Scaffolds for Medicinal Chemistry

Exploratory Research in Materials Science and Functional Materials

The applications of benzoate (B1203000) derivatives extend into materials science. Research into related compounds like 5-bromo-2-methylbenzoic acid suggests a role in creating novel polymers and materials with enhanced properties such as durability and environmental resistance. chemimpex.com The aromatic core of this compound can be incorporated into polymer backbones or used as a monomer in polymerization reactions. The presence of the bromine atom offers a site for further functionalization, such as grafting other polymer chains or attaching specific functional molecules to tailor the material's properties for applications in electronics, optics, or advanced coatings. bldpharm.com

Investigations into Corrosion Inhibition Mechanisms Using Benzoate Derivatives

Benzoate derivatives are recognized for their potential as corrosion inhibitors for various metals and alloys. researchgate.net These organic compounds function by adsorbing onto the metal surface, forming a protective barrier that obstructs corrosive agents and slows down both anodic and cathodic corrosion reactions. mdpi.comresearchcommons.org The effectiveness of these inhibitors is often linked to their molecular structure, which contains electron-rich atoms and aromatic rings that facilitate strong adsorption onto the metal. mdpi.com

Studies on various benzoate derivatives have demonstrated significant corrosion protection. For example, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoate has shown an inhibition efficiency of over 91% for brass in a sulfuric acid medium. researchgate.net Similarly, ethylethanolammonium 4-nitrobenzoate (B1230335) reached an inhibition efficiency of 96% for carbon steel in a saline solution. bohrium.com The adsorption of these inhibitors typically follows the Langmuir isotherm model, indicating the formation of a monolayer on the metal surface. mdpi.combohrium.com As a member of this class of compounds, this compound is a candidate for similar investigations, with its aromatic ring and oxygen atoms poised to interact with metal surfaces to provide a protective effect.

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

| (Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dione (MeOTZD) | Carbon Steel | 1.0 M HCl | 95 |

| 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoate (IMDZ-B) | Brass | 0.5 M H₂SO₄ | 91.02 |

| Ethylethanolammonium 4-nitrobenzoate (EEA4NB) | Carbon Steel | Saline Solution | 96 |

| Source: MDPI mdpi.com, ResearchGate researchgate.net, Bohrium bohrium.com |

Conclusion and Future Directions in Methyl 5 Bromo 2 Ethylbenzoate Research

Summary of Current Research Contributions

Methyl 5-bromo-2-ethylbenzoate (C₁₀H₁₁BrO₂) is a substituted aromatic ester that has primarily been documented as a chemical intermediate in organic synthesis. smolecule.comnih.gov Its significance stems from its molecular architecture, which features a bromine atom and a methyl ester group attached to an ethyl-substituted benzene (B151609) ring. smolecule.comnih.gov These functional groups make it a versatile building block for constructing more complex molecules. smolecule.com

The primary contribution of this compound to the scientific field lies in its role as a precursor or intermediate. Halogenated benzoic acids and their esters are important starting materials in the synthesis of pharmaceuticals. scribd.comgoogle.com For instance, the structurally related compound 5-bromo-2-chlorobenzoic acid is a key raw material for antidiabetic drugs like Dapagliflozin and Empagliflozin. scribd.comgoogle.com The synthesis pathways for these complex drugs often involve intermediates derived from substituted benzoates. scribd.com The bromine atom on the aromatic ring of this compound provides a reactive site for cross-coupling reactions, while the ester group can be hydrolyzed or transformed into other functional groups, making it a valuable component in multi-step synthetic routes. smolecule.com

While direct research into the applications of this compound is limited, its structural elements are found in molecules investigated for medicinal chemistry purposes. smolecule.com The general class of aromatic esters is also explored for applications in material science, although specific studies involving this particular compound are not prominent. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁BrO₂ |

| IUPAC Name | This compound |

| Molecular Weight | 243.10 g/mol |

| CAS Number | 439937-54-9 |

| Canonical SMILES | CCC1=C(C=C(C=C1)Br)C(=O)OC |

Data sourced from PubChem. nih.gov

Identification of Knowledge Gaps and Untapped Research Avenues

Despite its utility as a synthetic intermediate, there is a significant lack of dedicated research on this compound itself. The majority of available information pertains to its basic identification and its role in chemical catalogs. nih.gov Several key knowledge gaps can be identified:

Biological Activity: There is a notable absence of studies investigating the specific biological or pharmacological activities of this compound. While its analogue, Methyl 5-bromo-2-methylbenzoate, has been identified as an inhibitor of certain cytochrome P450 enzymes, the bioactivity of the ethyl-substituted version remains unexplored. smolecule.com This represents a significant untapped avenue for research in medicinal chemistry and drug discovery.

Detailed Physicochemical Characterization: Beyond basic identifiers, comprehensive data on the compound's properties are scarce. nih.gov In-depth studies on its thermodynamic properties, crystallographic structure, and spectroscopic characteristics are not readily available in the literature. researchgate.net Such data are crucial for understanding its behavior in different chemical environments and for computational modeling.

Reaction Kinetics and Mechanistic Studies: While the compound is used in synthesis, detailed kinetic and mechanistic studies of its reactions are not published. Understanding the reactivity of the bromo and ester groups under various conditions could optimize its use as a building block and potentially reveal new synthetic applications.

Material Science Applications: The potential for aromatic esters in material science, such as in the development of liquid crystals or polymers, has been suggested as a general possibility. smolecule.com However, no research has specifically investigated whether this compound possesses properties suitable for such applications.

Prospective Methodologies and Interdisciplinary Approaches for Future Studies

To address the existing knowledge gaps, future research on this compound would benefit from a combination of modern methodologies and interdisciplinary collaboration.

Prospective Methodologies:

High-Throughput Screening (HTS): To explore its biological potential, the compound could be subjected to HTS assays against various biological targets, such as enzymes and receptors, to quickly identify any potential therapeutic relevance.

Computational Chemistry: Density Functional Theory (DFT) studies could be employed to predict the compound's electronic structure, reactivity, and spectroscopic properties. researchgate.netacs.org This theoretical approach can provide insights into its chemical behavior and guide experimental design, helping to predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net

Advanced Synthetic Route Development: Future synthetic studies could focus on developing more efficient and environmentally benign methods for its preparation, perhaps utilizing novel catalysts or flow chemistry techniques. Furthermore, exploring its utility in a wider range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) would expand its versatility as a synthetic intermediate.

Single-Crystal X-ray Diffraction: If the compound can be crystallized, single-crystal X-ray diffraction would provide definitive information about its three-dimensional structure. mdpi.com This is fundamental for understanding its solid-state packing and for structure-activity relationship (SAR) studies if any biological activity is discovered. mdpi.com

Interdisciplinary Approaches:

Chemistry-Biology Interface: Collaboration between synthetic organic chemists and pharmacologists or biochemists is essential to fully investigate the compound's potential as a bioactive molecule. Chemists could synthesize a library of derivatives based on the this compound scaffold, which could then be tested by biologists for activity.

Chemistry and Materials Science: A partnership between chemists and material scientists could explore the compound's potential for creating novel materials. This would involve synthesizing polymers or liquid crystals incorporating the this compound unit and characterizing their physical and chemical properties.

Spectroscopy and Theoretical Chemistry: Combining advanced spectroscopic techniques (NMR, IR, Mass Spectrometry) with computational modeling can lead to a more profound understanding of the molecule's structure-property relationships. mdpi.com

By pursuing these research avenues, the scientific community can move beyond viewing this compound as a simple intermediate and fully elucidate its chemical, physical, and biological properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-bromo-2-chlorobenzoic acid |

| Dapagliflozin |

| Empagliflozin |

常见问题

Q. What are the standard synthetic routes for Methyl 5-bromo-2-ethylbenzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination and esterification steps. For example, bromination of a pre-functionalized benzoate derivative can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) at controlled temperatures (273–298 K) . Alkylation of a hydroxyl group (e.g., propoxylation) may precede bromination to introduce the ethyl substituent. Optimization focuses on:

- Catalyst Loading : Excess AlCl₃ may lead to side reactions; stoichiometric ratios are critical.

- Temperature Control : Low temperatures (273 K) minimize decomposition during bromination .

- Purification : Recrystallization from methanol or dichloromethane yields high-purity crystals .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Alkylation | K₂CO₃, DMF, 92–94°C | Use anhydrous solvents to prevent hydrolysis. |

| Bromination | Br₂, AlCl₃, CH₂Cl₂, 273 K | Slow addition of Br₂ to avoid exothermic side reactions. |

| Purification | Recrystallization (MeOH/CH₂Cl₂) | Slow evaporation enhances crystal quality. |

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional deviations (e.g., 41.65° dihedral angle between ester and phenyl groups in analogous compounds) .

- Spectroscopy :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl vs. methyl groups).

- FT-IR : Ester carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) are diagnostic.

- Chromatography : HPLC with UV detection ensures purity (>95% by area) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of this compound derivatives?

Methodological Answer: Contradictions in bond lengths or angles often arise from differences in refinement protocols or experimental conditions. For example:

- Planarity Deviations : In Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, the ester group deviates from the phenyl plane by 0.086 Å, resolved via SHELXL refinement .

- Hydrogen Bonding : Weak C–H⋯O interactions (2.5–3.0 Å) stabilize layered structures. Discrepancies in packing motifs can be addressed by re-examizing H-atom placement using riding models (C–H = 0.93–0.97 Å) .

Q. Table 2: Crystallographic Parameters from Analogous Compounds

| Parameter | Value (Example) | Software/Tool |

|---|---|---|

| Dihedral Angle | 41.65° (ester vs. phenyl) | SHELX |

| H-bond Distance | 2.8 Å (C–H⋯O) | OLEX2 |

| R-factor | 0.067 (High-resolution data) | SHELXL |

Q. What strategies are employed to study the bioactivity of this compound derivatives, given structural similarities to pharmacologically active compounds?

Methodological Answer: Derivatives of methyl benzoates (e.g., anti-inflammatory or enzyme-inhibiting analogs) are evaluated via:

- In Silico Docking : Molecular docking against targets like PDE5 (phosphodiesterase 5) predicts binding affinities. Software like AutoDock Vina models interactions with bromo/ethyl substituents .

- In Vitro Assays :

- Metabolic Stability : Liver microsome studies track degradation rates, with LC-MS quantifying metabolite formation .

Q. How can reaction mechanisms for bromination and alkylation steps be validated experimentally?

Methodological Answer:

- Isotopic Labeling : ⁸¹Br NMR tracks bromine incorporation pathways .

- Kinetic Studies : Varying Br₂/AlCl₃ ratios and monitoring reaction rates via GC-MS identifies rate-determining steps .

- Intermediate Trapping : Quenching reactions at 273 K isolates intermediates (e.g., bromoacetyl adducts), characterized via FT-IR .

Q. What challenges arise in scaling up this compound synthesis, and how are they mitigated?

Methodological Answer:

- Exothermic Reactions : Bromination at scale requires jacketed reactors with precise temperature control (-10°C to 0°C) to prevent runaway reactions .

- Purification Bottlenecks : Flash chromatography replaces recrystallization for faster separation, using silica gel and ethyl acetate/hexane gradients .

- Byproduct Formation : LC-MS monitors brominated side products; selective quenching with Na₂S₂O₃ removes excess Br₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。